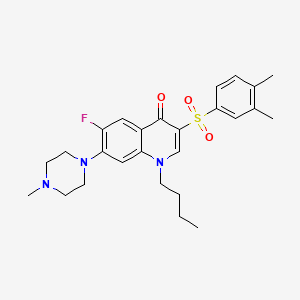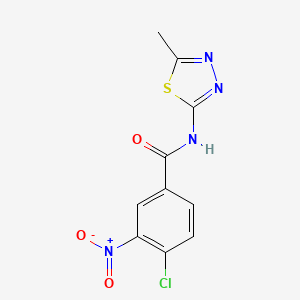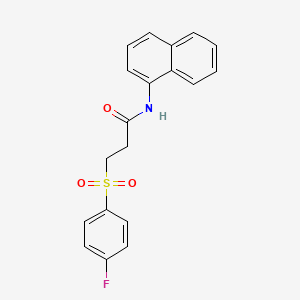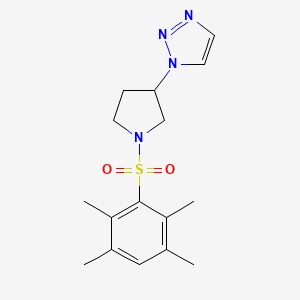
1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry, biochemistry, and other related fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-Sulfonyl-1,2,3-triazoles, including compounds with structures related to the specified chemical, have been extensively studied for their reactivity and potential in creating diverse organic compounds. For instance, regiocontrolled synthesis techniques allow for the formation of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes, showcasing the versatility of triazole derivatives in organic synthesis (Miura et al., 2013). Additionally, the Rhodium-catalyzed intramolecular C-H bond activation with triazoles leads to the formation of stereodefined pyrrolidines and cyclic compounds, further illustrating the utility of such triazole derivatives in creating complex organic structures (Senoo et al., 2016).
Biological Applications
While the specific compound "1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole" may not have direct mentions in the literature for biological applications, closely related triazole derivatives demonstrate significant potential. For example, triazole derivatives have been found to exhibit antimicrobial and antifungal activities , highlighting their potential in developing new therapeutic agents. A novel series of sulfone-linked bis heterocycles showed pronounced antimicrobial activity, indicating the role of triazole derivatives in addressing resistant microbial strains (Padmavathi et al., 2008).
Novel Reaction Development
Triazole derivatives are also key in developing new chemical reactions , such as nickel-catalyzed denitrogenative alkyne insertion reactions , which produce substituted pyrroles and illustrate the role of triazoles in expanding synthetic methodologies (Miura et al., 2009). Similarly, the Rh(II)-catalyzed denitrogenative 1-sulfonyl-1,2,3-triazole-1-alkyl-1,2,3-triazole cross-coupling serves as a pathway to 3-sulfonamido-1H-pyrroles, showcasing innovative approaches to synthesizing complex organic molecules (Koronatov et al., 2021).
Propiedades
IUPAC Name |
1-[1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-9-12(2)14(4)16(13(11)3)23(21,22)19-7-5-15(10-19)20-8-6-17-18-20/h6,8-9,15H,5,7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKDREFWEFVINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)N3C=CN=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole-4-carboxamide;hydrochloride](/img/structure/B2762284.png)

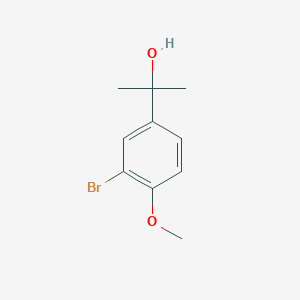

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2762291.png)
![3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2762292.png)



![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide](/img/structure/B2762298.png)
